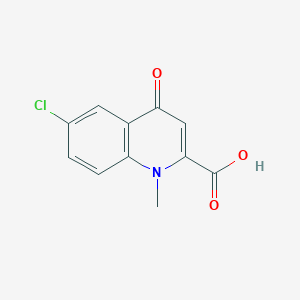

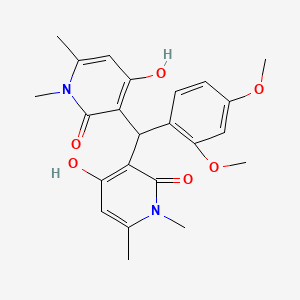

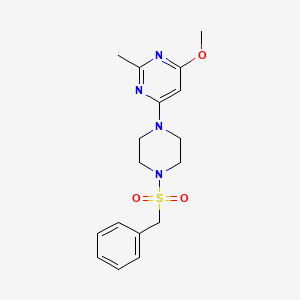

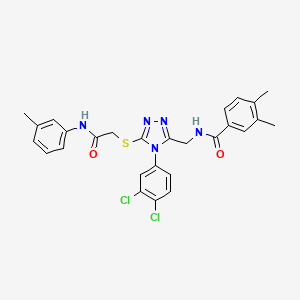

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with benzylsulfonyl piperazine structures have been synthesized and evaluated for their potential as central nervous system agents, antimicrobial agents, and enzyme inhibitors.

Synthesis Analysis

The synthesis of related compounds typically involves the treatment of substituted benzhydryl chlorides with piperidine or piperazine derivatives followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity . The synthesis process is crucial as it can affect the yield, purity, and subsequent biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of benzylsulfonyl piperazine derivatives is significant in determining their binding affinity to various receptors. For instance, the introduction of a benzotriazole moiety was found to contribute to both 5-HT1A and 5-HT2 receptor affinity . Similarly, the configuration of methyl groups and the substitution pattern on the benzyl ring can influence the selectivity and affinity of these compounds for muscarinic receptor subtypes .

Chemical Reactions Analysis

The chemical reactivity of benzylsulfonyl piperazine derivatives can be tailored for specific applications. For example, a sulfonate reagent with a substituted piperazine structure was synthesized for analytical derivatization in liquid chromatography, which could be removed after derivatization by acid treatment . This demonstrates the versatility of these compounds in chemical reactions and their potential utility in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylsulfonyl piperazine derivatives, such as solubility, stability, and reactivity, are essential for their practical application. These properties can be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings, as seen in the structure-activity relationship studies of antimicrobial agents . Additionally, the radioiodination of related compounds suggests that they can be labeled with radioactive isotopes, which may be useful in imaging studies .

Wissenschaftliche Forschungsanwendungen

Enzymatic Metabolism and Pharmacological Properties

Cytochrome P450 Enzyme Involvement : A study on the metabolism of a novel antidepressant, Lu AA21004 (not the exact compound but related in terms of chemical structure and metabolic pathways), revealed the significant role of Cytochrome P450 enzymes in its oxidative metabolism. This research provides insights into the metabolic transformation of such compounds, highlighting the enzymes responsible for their bioconversion into various metabolites (Hvenegaard et al., 2012).

Selective Serotonin Receptor Agonism : Benzamide derivatives, including those with benzylsulfonyl groups, have been synthesized and studied for their effects on gastrointestinal motility. One specific derivative demonstrated selective serotonin 4 (5-HT4) receptor agonism, suggesting potential as a novel prokinetic agent with reduced side effects due to minimal interaction with other receptor types (Sonda et al., 2004).

Antimicrobial and Antifungal Activity

Schiff Base Derivatives : Compounds derived from reactions involving sulfonyl groups have been evaluated for their antibacterial and antifungal properties. A study on Schiff base derivatives from sulfamerazine showed potent activity against various microbial strains, underscoring the antimicrobial potential of these compounds (Othman et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds with a piperazinyl structure have been reported to target dna gyrase , a type II topoisomerase found in bacteria, and Heat shock protein HSP 90-alpha , a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.

Mode of Action

Similar compounds have been designed to have a new binding mode to dna gyrase, allowing for a more potent antibacterial effect .

Biochemical Pathways

Similar compounds have been reported to inhibit carbonic anhydrase (ca), an enzyme that catalyzes the reversible hydration reaction of co2 and thus regulates many physiological functions .

Pharmacokinetics

Similar compounds have been designed to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance .

Result of Action

Similar compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-6-methoxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-14-18-16(12-17(19-14)24-2)20-8-10-21(11-9-20)25(22,23)13-15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIECNNFEDVIOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

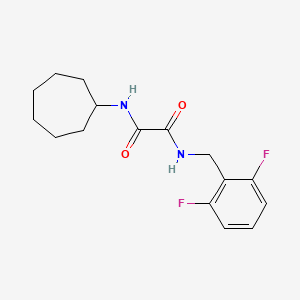

![4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2551816.png)

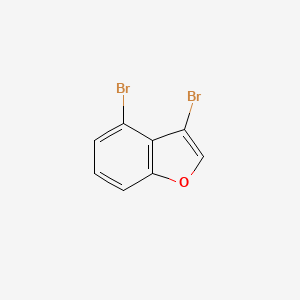

![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)